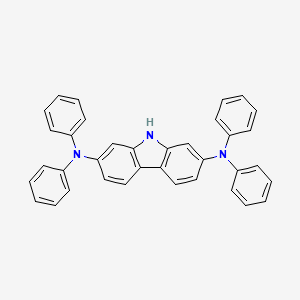

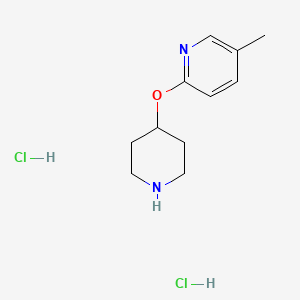

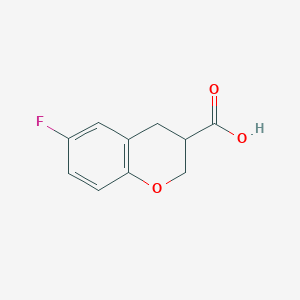

![molecular formula C12H10N4 B3059200 4-(1H-咪唑并[4,5-b]吡啶-2-基)苯胺 CAS No. 95377-69-8](/img/structure/B3059200.png)

4-(1H-咪唑并[4,5-b]吡啶-2-基)苯胺

描述

The compound “4-(1H-Imidazo[4,5-b]pyridin-2-yl)aniline” belongs to the class of imidazopyridines, which are known to play a crucial role in numerous disease conditions . The structural resemblance between the fused imidazopyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance .

Synthesis Analysis

The synthesis of imidazopyridines, including “4-(1H-Imidazo[4,5-b]pyridin-2-yl)aniline”, often involves a series of condensation, oxidation, acid amide coupling, and reductive amination reactions .Molecular Structure Analysis

The imidazopyridines, including “4-(1H-Imidazo[4,5-b]pyridin-2-yl)aniline”, comprise an imidazole ring fused with a pyridine moiety . They consist of various isomeric forms like imidazo[4,5-b]pyridines, imidazo[4,5-c]pyridines, imidazo[1,5-a]pyridines, and imidazo[1,2-a]pyridines .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “4-(1H-Imidazo[4,5-b]pyridin-2-yl)aniline” include a series of condensation, oxidation, acid amine coupling, and reductive amination reactions .科学研究应用

杂环化合物的合成

4-(1H-咪唑并[4,5-b]吡啶-2-基)苯胺及其衍生物在各种杂环化合物的合成中得到广泛应用。Sunkari 等人(2017 年)展示了一种利用碘介导的过渡亚胺化合成 6-苯基吡啶并[2′,1′:2,3]咪唑并[4,5-c]喹啉杂环化合物的有效方法,该方法由苄胺和 2-(咪唑并[1,2-a]吡啶-2-基)苯胺制备 (Sunkari 等人,2017 年)。

分子结构分析

Lorenc 等人(2008 年)的研究利用密度泛函理论 (DFT) 确定了 1H-咪唑并[4,5-b]吡啶及其衍生物的分子结构和振动能级。他们的研究提供了对这些化合物分子构型和势能分布的见解 (Lorenc 等人,2008 年)。

晶体结构表征

Hjouji 等人(2016 年)对咪唑并[4,5-b]吡啶衍生物晶体结构的研究揭示了这些分子内的构象和键合模式,突出了它们的结构多样性和在化学和材料科学中的各种应用潜力 (Hjouji 等人,2016 年)。

催化和抑制性质

Saddik 等人(2012 年)探索了咪唑并[1,2-a]吡啶衍生物的催化活性,证明了它们作为邻苯二酚氧化催化剂的有效性。这项研究强调了这些化合物在化学合成和工业过程中的潜在用途 (Saddik 等人,2012 年)。

稳定 N-杂环卡宾的合成

Alcarazo 等人(2005 年)表明咪唑并[1,5-a]吡啶骨架可作为生成新型稳定 N-杂环卡宾的多功能平台。这些发现为有机合成和材料科学开辟了新途径,提供了广泛的应用 (Alcarazo 等人,2005 年)。

未来方向

The compound “4-(1H-Imidazo[4,5-b]pyridin-2-yl)aniline” has shown promise in the management of neuropathic pain, acting as a potent inhibitor of the bromodomain and extra-terminal (BET) proteins for reducing neuroinflammation and excitability . This suggests potential future directions for the development of this compound as a therapeutic agent .

属性

IUPAC Name |

4-(1H-imidazo[4,5-b]pyridin-2-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4/c13-9-5-3-8(4-6-9)11-15-10-2-1-7-14-12(10)16-11/h1-7H,13H2,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQZRUPQLXOGNTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)N=C(N2)C3=CC=C(C=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60538718 | |

| Record name | 4-(1H-Imidazo[4,5-b]pyridin-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60538718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

95377-69-8 | |

| Record name | 4-(1H-Imidazo[4,5-b]pyridin-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60538718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

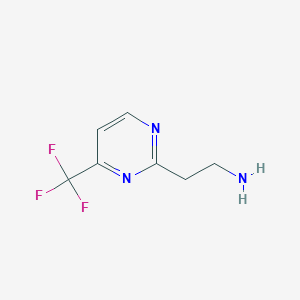

![Thieno[2,3-d]thiazole, 5-butyl-2-[[4-(1-pyrrolidinyl)phenyl]azo]-](/img/structure/B3059128.png)

![2-[Methyl-(2-methyl-benzyl)-amino]-ethanol](/img/structure/B3059131.png)